An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4,4-dimethylpentan-1-ol
An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4,4-dimethylpentan-1-ol
Disclaimer: Limited experimental data is publicly available for 2-Methoxy-4,4-dimethylpentan-1-ol. The information presented in this guide is largely based on predicted data and the known chemical properties of its constituent functional groups and structurally similar compounds.
Introduction
2-Methoxy-4,4-dimethylpentan-1-ol is an organic molecule containing both a primary alcohol and an ether functional group. Its structure, characterized by a neopentyl backbone, suggests specific steric and electronic properties that influence its reactivity and physical characteristics. This technical guide aims to provide a comprehensive overview of the available and predicted chemical properties of 2-Methoxy-4,4-dimethylpentan-1-ol, intended for researchers, scientists, and professionals in drug development. Due to the scarcity of experimental data for this specific compound, this guide will also draw comparisons with the well-characterized structural analog, neopentyl glycol (2,2-dimethylpropane-1,3-diol), to infer potential properties.
Physicochemical Properties
The physicochemical properties of 2-Methoxy-4,4-dimethylpentan-1-ol are crucial for understanding its behavior in various chemical and biological systems. The following tables summarize the predicted data for the target molecule and the experimental data for its structural analog, neopentyl glycol.
Predicted Physicochemical Properties of 2-Methoxy-4,4-dimethylpentan-1-ol
The following data is computationally predicted and has not been experimentally verified.
| Property | Predicted Value | Source |
| Molecular Formula | C8H18O2 | PubChem |
| Molecular Weight | 146.23 g/mol | PubChem |
| XLogP3 | 1.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 146.130679813 g/mol | PubChem |
| Monoisotopic Mass | 146.130679813 g/mol | PubChem |
| Topological Polar Surface Area | 29.5 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Complexity | 93.9 | PubChem |
Experimental Physicochemical Properties of Neopentyl Glycol (Structural Analog)
Neopentyl glycol (2,2-dimethylpropane-1,3-diol) shares the 2,2-dimethylpropane core with 2-Methoxy-4,4-dimethylpentan-1-ol and serves as a useful, albeit imperfect, model for its physical properties.
| Property | Experimental Value | Source |
| Molecular Formula | C5H12O2 | PubChem |
| Molecular Weight | 104.15 g/mol | PubChem[1] |
| Appearance | White crystalline solid | INCHEM[2] |
| Melting Point | 129.13 °C | Wikipedia[3] |
| Boiling Point | 208 °C | Wikipedia[3] |
| Solubility in Water | 83 g/100mL at 20°C | Wikipedia[3] |
| Density | 1.1 g/cm³ | INCHEM[2] |
| Vapor Pressure | 30 Pa at 20°C | INCHEM[2] |
| Flash Point | 107 °C | INCHEM[2] |
| Autoignition Temperature | 388 °C | INCHEM[2] |
Chemical Properties and Expected Reactivity
The chemical behavior of 2-Methoxy-4,4-dimethylpentan-1-ol is dictated by its two primary functional groups: the primary alcohol (-CH2OH) and the ether (-O-CH3). The neopentyl group, with its bulky tert-butyl moiety, will exert significant steric hindrance, influencing the accessibility of the reactive centers.
Reactivity of the Primary Alcohol Group
The primary alcohol is a versatile functional group capable of undergoing a range of reactions.
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Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[4] The choice of oxidizing agent determines the product. Milder reagents like pyridinium chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 2-methoxy-4,4-dimethylpentanal. Stronger oxidizing agents, such as potassium permanganate or chromic acid, would likely lead to the formation of 2-methoxy-4,4-dimethylpentanoic acid.[5]
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Esterification: In the presence of an acid catalyst, 2-Methoxy-4,4-dimethylpentan-1-ol will react with carboxylic acids to form esters. This reaction is reversible and is driven to completion by the removal of water.
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Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen to form an alkyl halide. This can be achieved using hydrogen halides (e.g., HBr, HCl) or reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).[4] The reaction with hydrogen halides likely proceeds via an SN2 mechanism due to the primary nature of the alcohol.[6]
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Dehydration: Under forcing acidic conditions and high temperatures, alcohols can undergo dehydration to form alkenes.[7] However, due to the substitution pattern of 2-Methoxy-4,4-dimethylpentan-1-ol, a complex mixture of rearranged products might be expected. At lower temperatures and with an excess of the alcohol, bimolecular dehydration to form a symmetrical ether could occur.[7]
Reactivity of the Ether Group
Ethers are generally considered to be chemically inert, which is why they are often used as solvents.[8] However, under specific conditions, the ether linkage can be cleaved.
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Acidic Cleavage: The C-O bond of the ether can be cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). This reaction typically proceeds via an SN2 mechanism, with the halide ion attacking the less sterically hindered carbon. In the case of 2-Methoxy-4,4-dimethylpentan-1-ol, the cleavage would be expected to occur at the methyl-oxygen bond, yielding methanol and 4,4-dimethylpentan-1,2-diol.
Influence of the Neopentyl Group
The bulky tert-butyl group in the neopentyl structure creates significant steric hindrance around the C2 position. This will likely reduce the rate of reactions occurring at the C1 and C2 positions, including nucleophilic substitution and oxidation reactions.
Experimental Protocols
A thorough search of the scientific literature did not yield any specific experimental protocols for the synthesis, purification, or analysis of 2-Methoxy-4,4-dimethylpentan-1-ol.
General Synthetic Approach (Hypothetical):
A plausible synthetic route could involve the Williamson ether synthesis. This would entail the reaction of a suitable alkoxide with an alkyl halide. For instance, the sodium salt of 4,4-dimethylpentane-1,2-diol could be reacted with methyl iodide. Alternatively, the methoxy group could be introduced via the reaction of 1-bromo-4,4-dimethylpentan-2-ol with sodium methoxide. These are hypothetical pathways and would require experimental validation.
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding the involvement of 2-Methoxy-4,4-dimethylpentan-1-ol in any signaling pathways or its biological activity. Its structural features do not immediately suggest a specific biological target, and any such activity would need to be determined through extensive biological screening.
Conclusion
2-Methoxy-4,4-dimethylpentan-1-ol is a molecule with interesting structural features, combining a primary alcohol and an ether with a sterically demanding neopentyl core. While experimental data is currently lacking, its chemical reactivity can be predicted with a reasonable degree of confidence based on the known behavior of its constituent functional groups. The primary alcohol is expected to be the more reactive site, susceptible to oxidation, esterification, and conversion to an alkyl halide. The ether linkage is anticipated to be relatively inert, requiring harsh acidic conditions for cleavage. The significant steric hindrance imparted by the neopentyl group will likely modulate the reactivity of the molecule. Further experimental investigation is required to fully elucidate the chemical and physical properties of this compound and to explore its potential applications.
Note on Visualization: Due to the complete absence of information regarding signaling pathways, experimental workflows, or defined logical relationships for 2-Methoxy-4,4-dimethylpentan-1-ol, no diagrams could be generated using Graphviz as per the request.
References
- 1. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICSC 0305 - NEOPENTYL GLYCOL [inchem.org]
- 3. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 4. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. Alcohol Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
